2-Fluoro-4-iodonicotinic acid
Overview
Description
2-Fluoro-4-iodonicotinic acid is a chemical compound with the molecular formula C6H3FINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
Scientific Research Applications
2-Fluoro-4-iodonicotinic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nicotinic acid, a similar compound, interacts with the hca2 and hca3 receptors . These receptors are expressed in adipocytes and immune cells .
Mode of Action
Nicotinic acid, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue . It can be hypothesized that 2-Fluoro-4-iodonicotinic acid may have a similar mode of action.
Biochemical Pathways
Nicotinic acid is known to affect lipid metabolism . It is plausible that this compound may also influence similar pathways.
Pharmacokinetics
It is known that similar compounds like nicotinic acid have high gastrointestinal absorption and are bbb permeant . These properties could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds like nicotinic acid are known to decrease plasma levels of triglycerides, low-density lipoprotein (ldl) cholesterol, and lipoprotein(a), and increase high-density lipoprotein (hdl) cholesterol levels . It is plausible that this compound may have similar effects.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-iodonicotinic acid can change over time. This compound is generally stable when stored at temperatures between 2-8°C and protected from light . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for various in vitro and in vivo studies. Researchers have observed consistent results in experiments involving this compound, indicating its reliability and effectiveness in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where specific dosages are required to achieve the desired biochemical reactions or cellular responses . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Researchers have used various animal models to study the compound’s effects, providing valuable insights into its safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in organic synthesis and biochemical reactions is facilitated by its ability to form stable intermediates and participate in specific reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical research and applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its activity and function. Researchers have studied the transport mechanisms of this compound to understand its distribution patterns and optimize its use in various experimental settings. The ability of this compound to reach specific cellular compartments is essential for its effectiveness in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its use in biochemical research and applications. Researchers have employed various techniques to study the localization patterns of this compound, providing valuable insights into its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the use of diethyl ether and methanol as solvents, with trimethylsilyldiazomethane as a reagent. The reaction is carried out under a nitrogen atmosphere at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation processes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products.
Comparison with Similar Compounds
- 2-Fluoro-4-chloronicotinic acid
- 2-Fluoro-4-bromonicotinic acid
- 2-Fluoro-4-iodopyridine-3-carboxylic acid
Comparison: Compared to its analogs, 2-Fluoro-4-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-fluoro-4-iodopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLTGKHTYHYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660498 | |
Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-51-3 | |
Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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